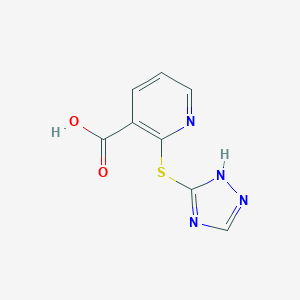
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid is a compound that features a pyridine ring substituted with a carboxylic acid group and a 1H-1,2,4-triazol-3-ylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid typically involves the reaction of pyridine-3-carboxylic acid with 1H-1,2,4-triazole-3-thiol under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
化学反応の分析
Types of Reactions
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
科学的研究の応用
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function . The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A core structure in many biologically active compounds, including antifungal agents and herbicides.
Pyridinecarboxylic acids: A class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid is unique due to the combination of the pyridine and triazole moieties, which confer specific chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields .
特性
CAS番号 |
126209-06-1 |
|---|---|
分子式 |
C8H6N4O2S |
分子量 |
222.23 g/mol |
IUPAC名 |
2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-2-1-3-9-6(5)15-8-10-4-11-12-8/h1-4H,(H,13,14)(H,10,11,12) |
InChIキー |
DJJSOBFJYHEUQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
正規SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















